molecular formula C8H5Cl3O B1586108 3-(Dichloromethyl)benzoyl chloride CAS No. 36747-51-0

3-(Dichloromethyl)benzoyl chloride

Cat. No. B1586108
CAS RN: 36747-51-0
M. Wt: 223.5 g/mol
InChI Key: RXYDVDHUAVNAND-UHFFFAOYSA-N
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Description

3-(Dichloromethyl)benzoyl chloride, also known as DCMBC, is an organochlorine compound that has been used in the synthesis of various pharmaceuticals, pesticides, and other chemical compounds. It is a colorless liquid with a pungent odor and a melting point of 11.5°C. DCMBC has a variety of applications in the scientific research and laboratory experimentation fields, ranging from its use as a reagent in organic synthesis to its use as an analytical tool in the study of biological systems.

Scientific Research Applications

Acylation of Azaindoles

3-(Dichloromethyl)benzoyl chloride is used in the acylation of azaindoles. The conditions for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to the 3-position of azaindoles have been studied. Best results were achieved using an excess of AlCl3 in CH2Cl2 followed by the addition of an acyl chloride at room temperature (Zhang et al., 2002).

Synthesis of Drug Intermediates

3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, is synthesized from 1,3-bis(trifluoromethyl)benzene with 3-(Dichloromethyl)benzoyl chloride playing a crucial role. The synthesis involves bromination, carboxylation, and chlorination (Zhou Xiao-rui, 2006).

Antimicrobial Activity

Benzoyl chloride is known for its antimicrobial activity. It is used as a preservative to control microbial contamination in food. Its incorporation into a matrix of an ethylene acrylic acid polymer was studied for enhanced antimicrobial activity against microorganisms like Penicillium sp. and Aspergillus sp. (Matche et al., 2006).

Reactivity with Various Substrates

The reactivity of benzoyl chloride with various substrates containing E–Cl bond(s) has been studied. This includes reactions with alkyl chlorides like chloroform or dichloromethane to form different compounds, exploring the chemical interactions and potential applications in various fields (Padělková et al., 2013).

Catalysts for Cross-Coupling Reactions

Non-phosphine 1-(2-picolyl)-3-benzoylsubstituted-2-benzyl-2-thiopseudourea ligands, synthesized from commercially available benzoyl chlorides, have been used in conjunction with palladium complexes as catalysts for various cross-coupling reactions such as Suzuki–Miyaura, Sonogashira, Heck, and Hiyama reactions (Srinivas et al., 2012).

Synthesis of Benzo[b]selenophenes

2-(Chloroseleno)benzoyl chloride, a related compound, is used as a bifunctional electrophile reacting with C-H acids to produce benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes. This showcases the versatility of benzoyl chloride derivatives in organic synthesis (KlocKrystian et al., 2001).

Carbohydrate Chemistry

In carbohydrate chemistry, benzoyl chloride is used in a novel procedure where the 3-O-benzoyl group undergoes an intramolecular replacement reaction with neighboring group participation, leading to the formation of a more stable conjugated system by forming a 1,2,4-oxadiazol ring (Yu et al., 2003).

Synthesis of Naphthalenes and Anthracenes

Benzoyl chlorides react efficiently with dialkylacetylenes and diphenylacetylene in the presence of an iridium catalyst to produce tetrasubstituted naphthalenes and anthracene derivatives, demonstrating its utility in complex organic syntheses (Yasukawa et al., 2002).

Antioxidant and Anticancer Applications

Chiral benzisoselenazol-3(2H)-ones substituted with terpene moieties synthesized using 2-(chloroseleno)benzoyl chloride have been evaluated as antioxidants and anticancer agents. The structural and chiral influences on bioactivity have been thoroughly examined, highlighting the medicinal chemistry applications of benzoyl chloride derivatives (Obieziurska et al., 2019).

Photodissociation Studies

The photodissociation of benzoyl chloride, leading to the loss of a chlorine atom, has been studied using velocity map ion imaging. This research provides insights into the photophysics and photochemistry of benzoyl chloride (Matthaei et al., 2021).

properties

IUPAC Name

3-(dichloromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYDVDHUAVNAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369850
Record name 3-(Dichloromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dichloromethyl)benzoyl chloride

CAS RN

36747-51-0
Record name 3-(Dichloromethyl)benzoyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Dichloromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dichloromethyl)benzoyl chloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(DICHLOROMETHYL)BENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PV Smirnov, TI Podol'skaya, NM Kvasha, RV Poponova… - Fibre Chemistry, 1989 - Springer
Conclusions By gas chromatograph-mass spectrometry, mass spectrometry, and liquid chromatography, the following possible contaminants in isophthaloyl chloride have been …
Number of citations: 3 link.springer.com
DY Yushchenko, EG Zhizhina, ZP Pai - Catalysis in Industry, 2020 - Springer
Isophthalic and terephthalic acid chlorides (also known as isophthaloyl and terephthaloyl chlorides) are without doubt strategically important compounds. One area in which they are …
Number of citations: 3 link.springer.com
RM Santangelo Freel, KK Ogden… - Journal of medicinal …, 2013 - ACS Publications
We describe here the synthesis and evaluation of a series of tetrahydroisoquinolines that show subunit-selective potentiation of NMDA receptors containing the GluN2C or GluN2D …
Number of citations: 62 pubs.acs.org
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com

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